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molecular formula C10H11NO5 B1397060 Ethyl 3-methoxy-5-nitrobenzoate CAS No. 1227157-65-4

Ethyl 3-methoxy-5-nitrobenzoate

Cat. No. B1397060
M. Wt: 225.2 g/mol
InChI Key: CBICIWBUDRQIBK-UHFFFAOYSA-N
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Patent
US08815891B2

Procedure details

The compound (5.33 g, 27.0 mmol) prepared in step 1 was dissolved in absolute ethanol (55.0 ml), added dropwise with thionyl chloride (2.96 ml, 40.55 mmol) at 0° C. The resulting mixture was refluxed for 6 hours. After completion, the reaction mixture was concentrated under reduced pressure and mixed with sodium bicarbonate aqueous solution. The mixture was extracted with dichloromethan, dried over anhydrous magnesium sulfate, and concentrated to dryness. The residue was then purified by flash column chromatography (dichloromethane:hexane=4:1) to obtain the title compound (5.1 g, yield: 85.6%, ivory solid).
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
2.96 mL
Type
reactant
Reaction Step Two
Yield
85.6%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([N+:12]([O-:14])=[O:13])[CH:11]=1)[C:6]([OH:8])=[O:7].S(Cl)(Cl)=O.[CH2:19](O)[CH3:20]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([N+:12]([O-:14])=[O:13])[CH:11]=1)[C:6]([O:8][CH2:19][CH3:20])=[O:7]

Inputs

Step One
Name
Quantity
5.33 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
2.96 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
After completion, the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
mixed with sodium bicarbonate aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethan
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was then purified by flash column chromatography (dichloromethane:hexane=4:1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OCC)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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